Mass Spectrometric Differentiation: +36 Da Mass Shift Enables Baseline Resolution from Native Tetrabutyltin in GC-MS Analysis
Tetra-N-butyl-D36-tin exhibits a molecular ion ([M]⁺) with a nominal mass shift of +36 Da relative to unlabeled tetrabutyltin, derived from the replacement of 36 hydrogen atoms (¹H, 1.0078 Da) with deuterium (²H, 2.0141 Da) [1]. This mass difference is preserved in key fragment ions used for selected ion monitoring (SIM), enabling the mass spectrometer to independently quantify the native analyte and the deuterated internal standard despite their identical chromatographic retention times [1]. In contrast, unlabeled tetrabutyltin cannot serve as an internal standard because it produces ion signals indistinguishable from the analyte, precluding its use in quantitative workflows requiring internal calibration [1].
| Evidence Dimension | Molecular ion mass shift relative to unlabeled tetrabutyltin |
|---|---|
| Target Compound Data | +36 Da (m/z 347 → 383 for parent ion region) |
| Comparator Or Baseline | Unlabeled tetrabutyltin (CAS 1461-25-2): 0 Da shift (m/z 347) |
| Quantified Difference | +36 Da |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) |
Why This Matters
This mass shift is the fundamental property that enables accurate quantification of tetrabutyltin in complex matrices using isotope dilution mass spectrometry, a requirement for regulatory compliance in environmental monitoring.
- [1] C. Devos, M. Vliegen, B. Willaert, F. David, L. Moens, P. Sandra. Automated headspace-solid-phase micro extraction-retention time locked-isotope dilution gas chromatography-mass spectrometry for the analysis of organotin compounds in water and sediment samples. J. Chromatogr. A, 2005, 1079, 408-414. View Source
